Cas no 477570-04-0 (N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide)

N-2-(1,3-Benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide is a benzothiazole-derived organic compound with potential applications in medicinal chemistry and materials science. Its structure combines a benzothiazole moiety with a dimethoxy-substituted benzamide group, offering unique electronic and steric properties. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or fluorescent probes due to its conjugated system. The presence of methoxy groups enhances solubility and modulates reactivity, while the benzothiazole core contributes to binding affinity in target interactions. Its well-defined crystalline form ensures reproducibility in research applications. Further studies may explore its pharmacological or optoelectronic potential.
N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide structure
477570-04-0 structure
Product name:N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide
CAS No:477570-04-0
MF:C22H18N2O3S
MW:390.454924106598
CID:5964150
PubChem ID:3374130

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide
    • N-(2-(benzo[d]thiazol-2-yl)phenyl)-2,6-dimethoxybenzamide
    • Benzamide, N-[2-(2-benzothiazolyl)phenyl]-2,6-dimethoxy-
    • AKOS000477050
    • Oprea1_184011
    • F0882-1085
    • 477570-04-0
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
    • Inchi: 1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25)
    • InChI Key: HWGXSNDVUPEYLV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)(=O)C1=C(OC)C=CC=C1OC

Computed Properties

  • Exact Mass: 390.10381361g/mol
  • Monoisotopic Mass: 390.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.308±0.06 g/cm3(Predicted)
  • pka: 12.43±0.70(Predicted)

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-1085-100mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0882-1085-15mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0882-1085-50mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0882-1085-4mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-1085-20μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0882-1085-3mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0882-1085-5mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0882-1085-1mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-1085-25mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0882-1085-10mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
477570-04-0 90%+
10mg
$79.0 2023-05-17

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide Related Literature

Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide

Introduction to N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide (CAS No. 477570-04-0)

N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 477570-04-0, represents a promising candidate for further exploration in drug discovery and therapeutic applications. The molecular structure of this compound incorporates several key functional groups that contribute to its unique chemical properties and potential biological activities.

The core structure of N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide consists of a benzamide moiety linked to a phenyl ring, which is further substituted with a 1,3-benzothiazole ring. The presence of the 1,3-benzothiazole moiety is particularly noteworthy, as it is a well-known pharmacophore found in various bioactive molecules. This moiety has been extensively studied for its potential to interact with biological targets, making it a valuable component in the development of new drugs.

The benzamide group in the compound contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. Additionally, the dimethoxy substitution on the phenyl ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and absorption. These structural features collectively make N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide a compelling subject for further research.

In recent years, there has been growing interest in exploring the therapeutic potential of molecules containing the benzothiazole scaffold. Benzothiazole derivatives have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of functional groups in N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide suggests that it may exhibit similar properties.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. Researchers have been leveraging computational methods and high-throughput screening to identify novel compounds with therapeutic efficacy. N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide has emerged as a candidate that warrants further investigation due to its unique structural features and predicted biological activity.

The synthesis of N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzothiazole ring necessitates careful handling of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.

From a biochemical perspective, the interaction between N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide and biological targets is a critical area of study. Understanding how this compound binds to its intended receptors or enzymes can provide insights into its mechanism of action. This information is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

The use of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been instrumental in characterizing the structure of N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide. These techniques provide detailed information about the molecular structure and purity of the compound, which are essential for subsequent biological testing.

In conclusion, N-2-(1,3-benzothiazol-2-yl)phenyl-2,6-dimethoxybenzamide (CAS No. 477570-04-0) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications for benzothiazole derivatives, compounds like this one are likely to play an important role in developing next-generation therapeutics.

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